Cas no 306935-51-3 (4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine)
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine
- 4-(3,4-DIHYDRO-2H-BENZO[B][1,4]DIOXEPIN-7-YL)-THIAZOL-2-YLAMINE
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- MDL: MFCD02180389
- Inchi: InChI=1S/C12H12N2O2S/c13-12-14-9(7-17-12)8-2-3-10-11(6-8)16-5-1-4-15-10/h2-3,6-7H,1,4-5H2,(H2,13,14)
- InChI Key: ATRBJXZCQKLIBW-UHFFFAOYSA-N
- SMILES: C1COC2=C(C=C(C=C2)C3=CSC(=N)N3)OC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM313076-5g |
4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)thiazol-2-amine |
306935-51-3 | 95% | 5g |
$825 | 2021-06-17 | |
| Chemenu | CM313076-1g |
4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)thiazol-2-amine |
306935-51-3 | 95% | 1g |
$294 | 2022-12-28 | |
| TRC | D459155-10mg |
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine |
306935-51-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D459155-50mg |
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine |
306935-51-3 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D459155-100mg |
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine |
306935-51-3 | 100mg |
$ 160.00 | 2022-06-05 | ||
| abcr | AB247929-500 mg |
2-Amino-4-(3,4-trimethylenedioxyphenyl)thiazole |
306935-51-3 | 500 mg |
€272.40 | 2023-07-20 | ||
| abcr | AB247929-1 g |
2-Amino-4-(3,4-trimethylenedioxyphenyl)thiazole |
306935-51-3 | 1 g |
€322.50 | 2023-07-20 | ||
| abcr | AB247929-5 g |
2-Amino-4-(3,4-trimethylenedioxyphenyl)thiazole |
306935-51-3 | 5 g |
€907.00 | 2023-07-20 | ||
| Enamine | EN300-12454-0.05g |
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine |
306935-51-3 | 95.0% | 0.05g |
$480.0 | 2025-02-21 | |
| Enamine | EN300-12454-0.1g |
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine |
306935-51-3 | 95.0% | 0.1g |
$502.0 | 2025-02-21 |
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine Suppliers
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine
Recent Advances in the Study of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine (CAS: 306935-51-3)
The compound 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine (CAS: 306935-51-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzodioxepin and thiazol-2-amine moieties, exhibits promising pharmacological properties, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic potential.
One of the key areas of investigation has been the compound's interaction with specific neurotransmitter receptors. Preliminary findings suggest that 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine acts as a modulator of serotonin and dopamine receptors, which could explain its observed effects in animal models of depression and anxiety. Researchers have employed advanced computational modeling and in vitro assays to map its binding affinity and selectivity, providing a foundation for further drug development.
In addition to its CNS applications, recent studies have explored the anti-inflammatory properties of this compound. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in murine models. The study highlighted the compound's potential as a lead candidate for treating chronic inflammatory conditions, with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The synthetic chemistry community has also made strides in optimizing the production of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine. A novel catalytic method published in Organic Letters in early 2024 reduced the number of synthetic steps while improving yield and purity. This advancement is expected to facilitate large-scale production and further preclinical testing.
Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies indicate moderate bioavailability, prompting ongoing research into prodrug formulations and delivery systems. Furthermore, comprehensive toxicology assessments are underway to ensure safety profiles meet regulatory standards.
In conclusion, 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine represents a multifaceted compound with significant therapeutic potential. Its dual activity in CNS modulation and inflammation suppression positions it as a valuable candidate for further investigation. Continued research efforts are expected to clarify its clinical applicability and may pave the way for novel treatment strategies in neuropsychiatric and inflammatory diseases.
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